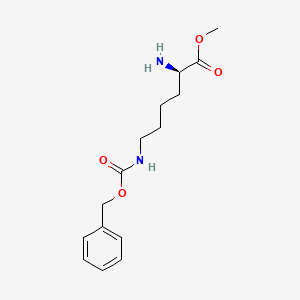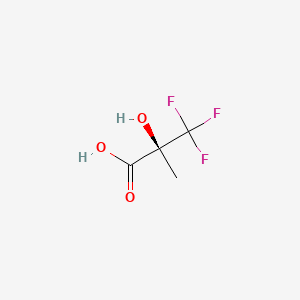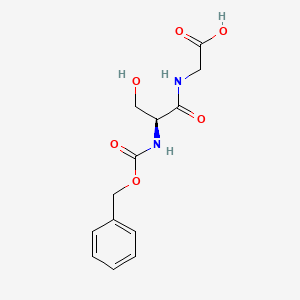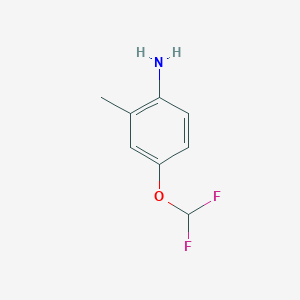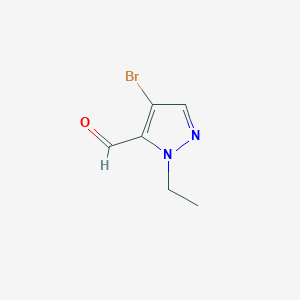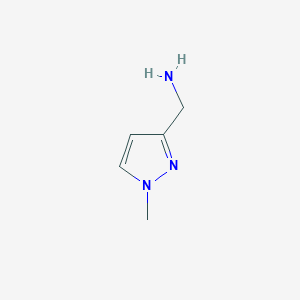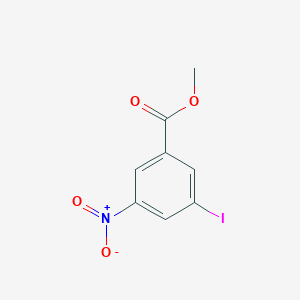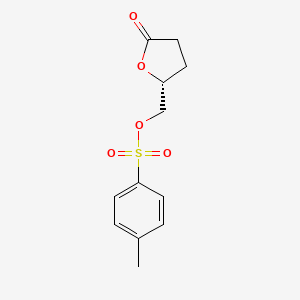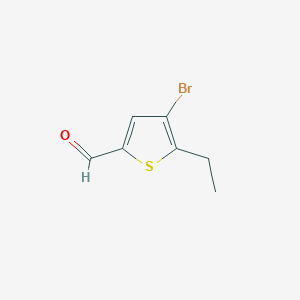
4-异丙基-1,3-噻唑-2-胺
描述
4-Isopropyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C6H10N2S and its molecular weight is 142.22 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Isopropyl-1,3-thiazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Isopropyl-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropyl-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药应用
噻唑类化合物,包括 4-异丙基-1,3-噻唑-2-胺,是许多天然化合物和合成药物中的基本结构 . 它们存在于抗生素中,例如杆菌肽和青霉素 . 它们也用于各种合成药物,例如短效磺胺类药物磺胺噻唑 .
抗抑郁症应用
抗溃疡应用
抗炎应用
噻唑类化合物用于制备美洛昔康,一种抗炎药物 . 一些噻唑衍生物也显示出显著的镇痛和抗炎活性 .
抗逆转录病毒应用
噻唑类化合物用于制备利托那韦,一种用于治疗 HIV/AIDS 的药物 .
癌症治疗应用
抗真菌应用
抗真菌药物阿巴芬净,用于抑制各种真菌引起的皮肤感染,含有噻唑 .
工业应用
作用机制
Target of Action
Thiazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors, and play a role in numerous biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
生化分析
Biochemical Properties
4-Isopropyl-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 4-Isopropyl-1,3-thiazol-2-amine, have been shown to exhibit antimicrobial, antifungal, and antitumor activities . The interactions of 4-Isopropyl-1,3-thiazol-2-amine with enzymes such as kinases and proteases can lead to the inhibition or activation of these enzymes, thereby influencing various biochemical pathways .
Cellular Effects
4-Isopropyl-1,3-thiazol-2-amine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression . Additionally, 4-Isopropyl-1,3-thiazol-2-amine can impact cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of 4-Isopropyl-1,3-thiazol-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring in 4-Isopropyl-1,3-thiazol-2-amine allows it to interact with various molecular targets, including enzymes and receptors . These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in downstream effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Isopropyl-1,3-thiazol-2-amine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability and degradation, which can impact their biological activity over time . Long-term exposure to 4-Isopropyl-1,3-thiazol-2-amine in in vitro or in vivo studies may lead to changes in cellular function and viability .
Dosage Effects in Animal Models
The effects of 4-Isopropyl-1,3-thiazol-2-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or antitumor activity . At higher doses, 4-Isopropyl-1,3-thiazol-2-amine may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects and dose-response relationships are important considerations in the evaluation of this compound’s safety and efficacy.
Metabolic Pathways
4-Isopropyl-1,3-thiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . These interactions can affect metabolic flux and the levels of metabolites in cells and tissues. The metabolic pathways of 4-Isopropyl-1,3-thiazol-2-amine are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 4-Isopropyl-1,3-thiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments and tissues. Understanding the transport and distribution of 4-Isopropyl-1,3-thiazol-2-amine is essential for predicting its biological effects and therapeutic potential.
属性
IUPAC Name |
4-propan-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPVXXJBWWYOSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427708 | |
| Record name | 4-isopropyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79932-20-0 | |
| Record name | 4-isopropyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(propan-2-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

